Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro-
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Overview
Description
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- is a derivative of indolocarbazole, a class of heterocyclic compounds characterized by a planar ring system consisting of indole and carbazole elements. These compounds are known for their π electron-rich and extended structures, making them highly active in various chemical reactions .
Preparation Methods
The synthesis of Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo(3,2-b)carbazoles.
tert-Butylation: An efficient tert-butylation process is employed to prepare the starting materials.
Reaction Conditions: The reaction mixture is stirred and refluxed in acetic acid for 24 hours, followed by cooling to room temperature and precipitation of the product.
Chemical Reactions Analysis
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to its π electron-rich structure, it is highly active in electrophilic substitution reactions.
Oxidation and Reduction:
Substitution: Common reagents for substitution reactions include bromine and iodine, which can replace hydrogen atoms in the compound.
Major products formed from these reactions include various substituted derivatives of indolo(3,2-b)carbazole.
Scientific Research Applications
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- has several scientific research applications:
Chemical Sensors: It is employed in the development of chemical sensors due to its high reactivity and ability to form stable complexes with various analytes.
Biological Research: Indolocarbazole derivatives, including this compound, are studied for their potential biological activities, such as protein kinase inhibition.
Mechanism of Action
The mechanism of action of Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- involves its interaction with molecular targets and pathways:
Protein Kinase Inhibition: The compound exhibits high potency as an inhibitor of protein kinase C (PKC), which plays a crucial role in regulating cellular responses such as gene expression, cell proliferation, and inflammatory response.
Electrophilic Substitution: Its π electron-rich structure allows it to readily participate in electrophilic substitution reactions, forming stable complexes with various functional groups.
Comparison with Similar Compounds
Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- can be compared with other similar compounds, such as:
- 11,12-Dihydroindolo(2,3-a)carbazole
- 5,7-Dihydroindolo(2,3-b)carbazole
- 5,8-Dihydroindolo(2,3-c)carbazole
- 5,12-Dihydroindolo(3,2-a)carbazole
- 5,11-Dihydroindolo(3,2-b)carbazole
These compounds share similar structural features but differ in their specific functional groups and reactivity, making Indolo(3,2-b)carbazole, 5,11-diethyl-5,11-dihydro- unique in its applications and chemical behavior.
Properties
CAS No. |
106362-62-3 |
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Molecular Formula |
C22H20N2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5,11-diethylindolo[3,2-b]carbazole |
InChI |
InChI=1S/C22H20N2/c1-3-23-19-11-7-5-9-15(19)17-14-22-18(13-21(17)23)16-10-6-8-12-20(16)24(22)4-2/h5-14H,3-4H2,1-2H3 |
InChI Key |
DTJBCJAGRDRIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4CC |
Origin of Product |
United States |
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